2-Methyl-1-{[(2-methylphenyl)methyl]amino}propan-2-ol
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Overview
Description
2-Methyl-1-{[(2-methylphenyl)methyl]amino}propan-2-ol is an organic compound with a complex structure. It is a derivative of propanol and contains both amino and hydroxyl functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-{[(2-methylphenyl)methyl]amino}propan-2-ol typically involves the reaction of 2-methylphenylmethylamine with acetone in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-{[(2-methylphenyl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Methyl-1-{[(2-methylphenyl)methyl]amino}propan-2-one.
Reduction: Formation of 2-Methyl-1-{[(2-methylphenyl)methyl]amino}propan-2-amine.
Substitution: Formation of 2-Methyl-1-{[(2-methylphenyl)methyl]amino}propan-2-halide.
Scientific Research Applications
2-Methyl-1-{[(2-methylphenyl)methyl]amino}propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-1-{[(2-methylphenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2-methyl-2-propanol
- 2-Methyl-1-phenyl-2-propanol
- 2-Hydroxy-2-methylpropiophenone
Uniqueness
2-Methyl-1-{[(2-methylphenyl)methyl]amino}propan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of amino and hydroxyl groups allows for diverse reactivity and applications compared to similar compounds .
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-methyl-1-[(2-methylphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-10-6-4-5-7-11(10)8-13-9-12(2,3)14/h4-7,13-14H,8-9H2,1-3H3 |
InChI Key |
DAMKPFFXLMHTRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNCC(C)(C)O |
Origin of Product |
United States |
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